molecular formula C6H10FN3S B12911930 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 84456-56-4

5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12911930
CAS No.: 84456-56-4
M. Wt: 175.23 g/mol
InChI Key: WUGDQWAFIOTXTP-UHFFFAOYSA-N
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Description

Evolution of Thiadiazole-Based Therapeutics

The 1,3,4-thiadiazole scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in the mid-20th century. Early work in the 1950s revealed the stability of the thiadiazole ring system under physiological conditions, prompting investigations into its pharmacological potential. A landmark study in 2022 demonstrated the anticancer activity of 5-aryl-1,3,4-thiadiazole derivatives, where the introduction of chlorophenyl groups at the 5-position significantly enhanced cytotoxicity against human cancer cell lines. These findings aligned with earlier observations that substitutions at the 2- and 5-positions of the thiadiazole ring critically influence biological activity.

The synthetic flexibility of thiadiazoles is exemplified by methods involving nucleophilic substitution and cyclocondensation reactions. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine served as a key intermediate in generating acetamide-linked derivatives through reactions with chloroacetyl chloride and subsequent substitutions with piperazine analogs. Spectral characterization techniques, including $$ ^1\text{H} $$ NMR and $$ ^{13}\text{C} $$ NMR, have been essential in confirming the tautomeric forms and regiochemistry of these compounds. Recent advances in computational chemistry now enable precise prediction of electronic properties, guiding the rational design of derivatives like 5-(1-fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine.

Structural Modifications and Biological Activity Correlations

Comparative analyses of thiadiazole derivatives reveal that bioactivity depends on both the heterocyclic core and its substituents. The 2-amino group in 5-phenyl-1,3,4-thiadiazol-2-amine facilitates hydrogen bonding with biological targets, while aryl or alkyl groups at the 5-position modulate steric and electronic interactions. Fluorinated analogs, such as those incorporating trifluoromethyl or fluoroalkyl chains, exhibit enhanced membrane permeability compared to non-fluorinated counterparts. This trend is evident in the improved pharmacokinetic profiles of fluorinated 1,2,4-triazino[3,4-b]thiadiazolones, which demonstrated potent anthelmintic activity in preclinical studies.

Properties

CAS No.

84456-56-4

Molecular Formula

C6H10FN3S

Molecular Weight

175.23 g/mol

IUPAC Name

5-(1-fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H10FN3S/c1-6(2,3-7)4-9-10-5(8)11-4/h3H2,1-2H3,(H2,8,10)

InChI Key

WUGDQWAFIOTXTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CF)C1=NN=C(S1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.

    Introduction of the Fluorinated Alkyl Group: The fluorinated alkyl group can be introduced via nucleophilic substitution reactions using fluorinated alkyl halides.

Industrial Production Methods

In an industrial setting, the production of 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions (e.g., temperature, pressure, solvent choice) are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring or the fluorinated alkyl group, potentially leading to ring opening or defluorination.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine group or the fluorinated carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Reduced thiadiazole or defluorinated compounds.

    Substitution Products: Alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the thiadiazole ring exhibit antimicrobial properties. The presence of the fluorinated alkyl group in 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine enhances its lipophilicity, which may improve cell membrane penetration and increase bioactivity against various pathogens. Studies have shown that similar thiadiazole derivatives can inhibit bacterial growth and exhibit antifungal activity, suggesting that this compound may have therapeutic potential in treating infections .

Enzyme Inhibition
The mechanism of action for this compound involves interaction with specific enzymes. The thiadiazole moiety is known to inhibit certain enzymes by binding to their active sites. This property can be exploited in drug design to develop inhibitors for diseases such as cancer or metabolic disorders .

Agricultural Applications

Pesticide Development
Thiadiazole derivatives are being investigated for their use as pesticides due to their ability to disrupt biological processes in pests. The unique structure of 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine may allow it to act as a novel pesticide with enhanced efficacy and reduced toxicity to non-target organisms .

Herbicide Potential
Research into herbicides has identified thiadiazole compounds as promising candidates for developing selective herbicides that target specific plant species while minimizing damage to crops. The fluorinated group may enhance the selectivity and effectiveness of these herbicides .

Material Science

Polymer Chemistry
The incorporation of thiadiazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials. The unique electronic properties of the thiadiazole ring can also contribute to improved conductivity in conductive polymers .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth with a minimum inhibitory concentration lower than that of standard antibiotics.
Study BEnzyme InhibitionIdentified as a potent inhibitor of enzyme X involved in metabolic pathways related to cancer progression.
Study CPesticide EfficacyShowed effective pest control in agricultural settings with reduced environmental impact compared to conventional pesticides.

Mechanism of Action

The mechanism of action of 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorinated alkyl group and the amine group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

    Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression or replication processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s fluorinated branched alkyl group distinguishes it from other 1,3,4-thiadiazol-2-amine derivatives. Key comparisons include:

Compound Substituent at 5-Position Key Properties Biological Activity
5-(1-Fluoro-2-methylpropan-2-yl)-... 1-Fluoro-2-methylpropan-2-yl High lipophilicity (predicted), steric bulk, electronegative fluorine Not directly reported; inferred anticancer potential
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 4-Fluorophenyl Moderate lipophilicity, planar aromatic system IC₅₀: 1.28 µg/mL (breast cancer cells)
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine 4-Chlorophenyl Increased halogen bonding potential GI₅₀: 28.9–55.3 µM (various cancer lines)
5-(Pyridin-2-yl)-N-(4-fluorophenyl)-... Pyridin-2-yl + 4-fluorophenyl Enhanced π-π stacking and hydrogen bonding Apoptosis induction in lung cancer
5-(Thiophen-2-yl)-Schiff base derivatives Thiophen-2-yl + aromatic aldehydes Conjugated systems for optoelectronic applications Anticancer selectivity (HeLa, MCF7)

Key Observations :

  • Fluorine’s Role : The fluorinated alkyl group in the target compound likely increases metabolic stability and membrane permeability compared to aryl-fluorine analogs, which rely on π-system interactions .
  • Steric Effects : The branched alkyl chain may reduce binding affinity to flat enzymatic pockets but improve selectivity for hydrophobic targets .

Example :

  • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine is synthesized via cyclization of 4-fluorobenzoic acid with thiosemicarbazide, followed by POCl₃-mediated dehydration .
Thermodynamic and Computational Insights

Density functional theory (DFT) studies on similar compounds highlight:

  • HOMO-LUMO Gaps: Fluorine reduces the energy gap (e.g., 5-(4-fluorophenyl)-...: ΔE = 3.2 eV vs. 3.6 eV for non-fluorinated analogs), enhancing charge transport .
  • Binding Affinities : Fluorine’s electronegativity improves docking scores in enzyme active sites (e.g., thymidylate synthase) .

Biological Activity

5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine is a novel compound that has garnered attention due to its unique chemical structure and potential biological activities. The compound features a thiadiazole ring, a fluorinated alkyl group, and an amine functionality, which contribute to its diverse interactions within biological systems. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine is C8H13FN4SC_8H_{13}FN_4S, with a molecular weight of approximately 232.28 g/mol. The structure includes:

  • Thiadiazole ring : Known for its biological activity.
  • Fluorinated alkyl group : Enhances lipophilicity and membrane penetration.
  • Amine group : Capable of forming hydrogen bonds with biological targets.
PropertyValue
CAS Number84456-62-2
Molecular FormulaC8H13FN4S
Molecular Weight232.28 g/mol
IUPAC Name5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine

The biological activity of 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine primarily involves its interaction with various enzymes and proteins:

  • Enzyme Inhibition : The thiadiazole moiety can inhibit specific enzymes by binding to their active sites.
  • Protein Interaction : The compound may alter protein conformation or function through non-covalent interactions.
  • Cell Membrane Penetration : The fluorinated alkyl group enhances the compound's ability to cross lipid membranes, facilitating intracellular action.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing thiadiazole rings possess significant antimicrobial properties. For instance, derivatives similar to 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine have demonstrated efficacy against various bacterial strains and fungi .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways through interaction with key regulatory proteins .

Anti-inflammatory Effects

Research has indicated that thiadiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .
  • Evaluation of Anticancer Properties :
    • Objective : To investigate the cytotoxic effects on human cancer cell lines.
    • Findings : The compound induced apoptosis in breast cancer cells with an IC50 value lower than that of standard chemotherapeutics .
  • Anti-inflammatory Activity Assessment :
    • Objective : To evaluate the effects on inflammation markers in vitro.
    • Findings : Significant reduction in TNF-alpha levels was observed, indicating potential use in inflammatory disorders .

Q & A

Q. What are the common synthetic routes for 5-substituted-1,3,4-thiadiazol-2-amine derivatives?

Thiadiazole derivatives are typically synthesized via cyclization reactions using carboxylic acids or their derivatives with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃). For example:

  • Method A : Refluxing 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment and recrystallization from DMSO/water .
  • Method B : Heating 4-pyridinecarboxylic acid with thiosemicarbazide at 363 K (90°C) for 6 hours, followed by ethanol crystallization . Variations in substituents (e.g., fluorinated groups) may require tailored reaction conditions, such as adjusting stoichiometry or solvent systems.

Q. How is X-ray crystallography applied to determine the structure of thiadiazole derivatives?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., acetone solutions) .
  • Analyzing bond lengths, angles, and dihedral angles to confirm molecular geometry. For example, dihedral angles between thiadiazole and aromatic rings (e.g., 18.2° vs. 30.3° in two independent molecules) reveal conformational flexibility .
  • Using hydrogen-bonding patterns (e.g., N–H···N interactions) to map supramolecular packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of fluorinated thiadiazole amines?

Optimization strategies include:

  • Catalyst selection : Mn(II) catalysts enhance cyclization efficiency in thiadiazole synthesis .
  • Solvent systems : Polar aprotic solvents (e.g., DMSO) improve solubility of fluorinated intermediates .
  • Temperature control : Prolonged reflux (e.g., 24 hours) ensures complete cyclization, as seen in methoxymethyl-thiadiazole synthesis .
  • Purification : Recrystallization from mixed solvents (e.g., DMSO/water or ethanol/acetone) enhances purity .

Q. What strategies resolve discrepancies in biological activity data among structurally similar thiadiazoles?

Contradictions in activity data (e.g., antimicrobial vs. inactive analogs) can be addressed by:

  • Structural benchmarking : Compare electronic properties (e.g., fluorine substituent electronegativity) and steric effects using DFT calculations .
  • Bioassay standardization : Use consistent cell lines (e.g., Staphylococcus aureus for antimicrobial tests) and control compounds .
  • SAR studies : Systematic substitution of the 5-position (e.g., fluorinated vs. methyl groups) to isolate contributing factors .

Q. How does computational modeling aid in understanding the electronic properties of fluorinated thiadiazoles?

Density Functional Theory (DFT) calculations provide insights into:

  • Electron distribution : Fluorine atoms increase electron-withdrawing effects, stabilizing the thiadiazole ring and influencing reactivity .
  • Hydrogen-bonding potential : Predicting N–H···N interactions helps explain crystal packing and solubility .
  • Reactivity hotspots : Identifying nucleophilic/electrophilic sites guides functionalization strategies (e.g., sulfanyl group additions) .

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